1-Adamantyl methacrylate

Polymer Science Thermal Properties Material Selection

1-Adamantyl methacrylate (≥98%, MEHQ-stabilized) features a rigid diamondoid cage that delivers ~70°C higher Tg (~170°C) than MMA/TBMA, lower dielectric constant, >95% UV transparency, and superior plasma etch resistance—essential for 193 nm/EUV photoresists, high-temperature optics, and low-k dielectrics. Its bulky structure reduces radical termination rates, enabling ultra-high molecular weight polymers. Replace costly high-performance polymers with a monomer that ensures reliability in next-generation semiconductor and optical applications.

Molecular Formula C14H20O2
Molecular Weight 220.31 g/mol
CAS No. 66786-62-7
Cat. No. B7888489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Adamantyl methacrylate
CAS66786-62-7
Molecular FormulaC14H20O2
Molecular Weight220.31 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OC12CC3CC(C1)CC(C3)C2
InChIInChI=1S/C14H20O2/c1-9(2)13(15)16-14-6-10-3-11(7-14)5-12(4-10)8-14/h10-12H,1,3-8H2,2H3
InChIKeyMZVABYGYVXBZDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Adamantyl Methacrylate (CAS 66786-62-7) - Technical Baseline for Scientific & Industrial Procurement


1-Adamantyl methacrylate (AdMA) is a methacrylate ester featuring a bulky, rigid, diamondoid adamantyl group. This unique tricyclic structure imparts a combination of high thermal stability, low dielectric constant, and exceptional optical transparency to its polymers, driving its use in advanced photoresists, optical materials, and high-performance coatings [1]. The monomer is typically supplied as a colorless liquid, stabilized with MEHQ, with a purity ≥98.0% (GC) and a refractive index of 1.50 .

Why 1-Adamantyl Methacrylate Cannot Be Replaced by Standard Methacrylates in High-Performance Applications


Standard methacrylates like methyl methacrylate (MMA) and tert-butyl methacrylate (TBMA) are widely used, but they lack the unique diamondoid cage structure of AdMA. This structural difference translates to quantifiable performance gaps. For instance, the rigid adamantyl group in poly(AdMA) significantly elevates the glass transition temperature (Tg) compared to MMA and TBMA [1]. Crucially, AdMA's bulky structure also drastically alters radical polymerization kinetics, reducing termination rates and enabling higher molecular weights [2]. Furthermore, the non-polar, saturated hydrocarbon cage imparts a lower dielectric constant and water absorption than PMMA, which is critical for microelectronics [3]. These are not incremental improvements but step-changes in material properties that directly impact device performance and reliability, making direct substitution with simpler methacrylates unfeasible for demanding applications.

Quantitative Differentiation of 1-Adamantyl Methacrylate: Head-to-Head Evidence Against Key Comparators


Glass Transition Temperature (Tg) Superiority of Poly(1-Adamantyl Methacrylate) Over PMMA and PtBMA

Poly(1-adamantyl methacrylate) (PAdMA) exhibits a glass transition temperature (Tg) that is substantially higher than those of its most common methacrylate analogs, poly(methyl methacrylate) (PMMA) and poly(tert-butyl methacrylate) (PtBMA). This is a direct consequence of the adamantyl group's extreme steric bulk and rigidity [1][2].

Polymer Science Thermal Properties Material Selection

Enhanced Radical Polymerization Kinetics and Reduced Termination Rate vs. Methyl and tert-Butyl Methacrylates

The introduction of the bulky adamantyl group in AdMA significantly accelerates the rate of radical polymerization and increases the molecular weight of the resulting polymer compared to methyl methacrylate (MMA), tert-butyl methacrylate (TBMA), and cyclohexyl methacrylate (CHMA). This is attributed to a pronounced decrease in the bimolecular termination rate (kt) due to steric hindrance [1].

Polymerization Kinetics Polymer Synthesis Process Optimization

Lower Dielectric Constant and Water Absorption Compared to PMMA for Microelectronics

Polymers containing 1-adamantyl methacrylate (ADMA) exhibit a lower dielectric constant and reduced water absorption compared to poly(methyl methacrylate) (PMMA). The non-polar, hydrophobic adamantyl cage reduces the material's polarizability and its affinity for water, which is crucial for insulating layers in microelectronic devices [1].

Dielectric Materials Microelectronics Optoelectronics

Superior Optical Transparency in UV-Visible Region vs. PMMA

Adamantane-containing methacrylate polymers, including P(ADMA-co-MMA), demonstrate higher transparency (>95%) in the UV-visible region compared to PMMA. The saturated, rigid cage structure of adamantane lacks chromophores that would otherwise absorb UV light [1].

Optical Materials Transparent Polymers Optoelectronics

Higher Refractive Index and Modifiable Optical Properties vs. Polystyrene

The refractive index (RI) of polymers based on 1-adamantyl methacrylate can be tuned and is generally higher than that of polystyrene. For example, the RI of an azeotropic copolymer of AdMA and styrene can range from 1.522 to 1.591 depending on composition [1].

Refractive Index Engineering Optical Polymers Coatings

High Thermal Decomposition Stability of PAdMA Homopolymer vs. Common Acrylates

Poly(1-adamantyl methacrylate) (PAdMA) exhibits exceptional thermal stability, with decomposition temperatures (Td) significantly exceeding those of many common acrylate and methacrylate polymers. This is due to the difficulty of eliminating an olefin from the adamantyl ester group, a process that would produce the highly strained adamantene [1].

Thermal Stability Degradation High-Temperature Applications

High-Value Application Scenarios for 1-Adamantyl Methacrylate Driven by Its Quantified Property Advantages


193 nm and EUV Photoresist Formulation: Exploiting Transparency and Etch Resistance

The exceptional UV transparency (>95%) and high thermal stability (Tg ~170°C, Td >340°C) of AdMA-based polymers are critical for advanced photoresists used in 193 nm immersion and extreme ultraviolet (EUV) lithography. The rigid adamantyl group also provides excellent plasma etch resistance, enabling high-resolution patterning for semiconductor manufacturing [1]. The lower dielectric constant further benefits device performance.

High-Temperature Optical Coatings and Waveguides: Leveraging High Tg and Refractive Index

For optical components that must endure elevated temperatures, such as LED encapsulants, automotive sensor coatings, and high-power laser optics, AdMA copolymers offer a combination of high optical clarity, a tunable refractive index (1.522–1.591), and a glass transition temperature that is ~70°C higher than PMMA. This prevents softening and optical distortion during operation [2][3].

Low-k Dielectric Materials for Microelectronics: Utilizing Low Dielectric Constant and Low Moisture Absorption

As feature sizes shrink, interlayer dielectrics (ILDs) require materials with ever-lower dielectric constants (low-k) to reduce RC delay. Polymers derived from 1-adamantyl methacrylate offer a lower dielectric constant and water absorption than PMMA, making them promising candidates for next-generation ILDs and passivation layers in advanced integrated circuits and high-frequency communication devices [4].

High-Performance Engineering Thermoplastics and Coatings: Achieving Enhanced Thermal and Mechanical Robustness

In applications demanding high heat deflection temperatures and durability, such as automotive under-the-hood components, aerospace coatings, and industrial protective layers, the ~70°C higher Tg and superior thermal decomposition stability (Td5 up to 376°C) of PAdMA compared to PMMA and PtBMA provide a significant performance advantage. This allows for the replacement of more expensive or less processable high-performance polymers [3][5].

Technical Documentation Hub

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